A Technical Guide to the Spectroscopic Characterization of 4-Ethoxy-4-phenylpiperidinium chloride
A Technical Guide to the Spectroscopic Characterization of 4-Ethoxy-4-phenylpiperidinium chloride
This in-depth technical guide provides a detailed analysis of the expected spectroscopic data for 4-Ethoxy-4-phenylpiperidinium chloride. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data with established principles of spectroscopic analysis. While direct experimental data for this specific salt is not widely published, this guide offers a robust framework for its characterization, grounded in extensive experience with similar molecular scaffolds. We will explore the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explain the rationale behind the spectral features, and provide best-practice methodologies for data acquisition.
Molecular Structure and Spectroscopic Overview
4-Ethoxy-4-phenylpiperidinium chloride is a quaternary ammonium salt. The core structure consists of a piperidine ring, which is a six-membered saturated heterocycle containing nitrogen. This nitrogen atom is protonated and bears a positive charge, forming the piperidinium cation, with chloride as the counter-ion. The piperidine ring is substituted at the 4-position with both an ethoxy (-OCH₂CH₃) group and a phenyl (-C₆H₅) group.
The structural features—a charged piperidinium ring, an aromatic phenyl group, and a flexible ethoxy chain—will each give rise to distinct and identifiable signals in the various spectroscopic analyses. Understanding these is key to confirming the synthesis and purity of the compound.
Diagram of the molecular structure of 4-Ethoxy-4-phenylpiperidinium chloride.
Caption: Molecular structure of 4-Ethoxy-4-phenylpiperidinium chloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 4-Ethoxy-4-phenylpiperidinium chloride, we anticipate distinct signals for the piperidinium, phenyl, and ethoxy protons in the ¹H NMR spectrum, and corresponding signals in the ¹³C NMR spectrum.
Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
The choice of a deuterated solvent like Dimethyl Sulfoxide (DMSO-d₆) is crucial for compounds with exchangeable protons, such as the N-H protons on the piperidinium ring, as it helps in their observation.[1][2]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
| ~9.0 - 8.5 | Broad Singlet | 2H | N⁺H₂ | The protons on the positively charged nitrogen are significantly deshielded and will appear far downfield. Their broadness is due to quadrupolar relaxation and potential exchange with trace water. |
| ~7.6 - 7.4 | Multiplet | 5H | Phenyl-H | Protons of the aromatic ring will be in the typical aromatic region. The substitution pattern may lead to a complex multiplet. |
| ~3.6 | Quartet | 2H | -O-CH₂-CH₃ | The methylene protons of the ethoxy group are adjacent to an oxygen atom, causing a downfield shift. They are split into a quartet by the neighboring methyl group. |
| ~3.4 - 3.2 | Multiplet | 4H | Piperidinium-H (C2, C6) | The protons on the carbons adjacent to the positively charged nitrogen (C2 and C6) are deshielded and will appear as a multiplet. |
| ~2.2 - 2.0 | Multiplet | 4H | Piperidinium-H (C3, C5) | The protons on the carbons beta to the nitrogen (C3 and C5) are less deshielded and will appear further upfield. |
| ~1.2 | Triplet | 3H | -O-CH₂-CH₃ | The methyl protons of the ethoxy group are split into a triplet by the adjacent methylene group. |
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment | Rationale |
| ~140 | Phenyl C (quaternary) | The aromatic carbon attached to the piperidine ring. |
| ~129 | Phenyl CH | Aromatic carbons bearing a hydrogen atom. |
| ~128 | Phenyl CH | Aromatic carbons bearing a hydrogen atom. |
| ~75 | C4 (quaternary) | The quaternary carbon of the piperidine ring, bonded to nitrogen, an ethoxy group, and a phenyl group, will be significantly downfield. |
| ~60 | -O-CH₂-CH₃ | The methylene carbon of the ethoxy group, shifted downfield by the adjacent oxygen. |
| ~45 | C2, C6 | The piperidine carbons adjacent to the nitrogen are deshielded. |
| ~30 | C3, C5 | The piperidine carbons beta to the nitrogen. |
| ~15 | -O-CH₂-CH₃ | The methyl carbon of the ethoxy group. |
Experimental Protocol for NMR Data Acquisition
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.
Methodology:
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Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a deuterated solvent is essential to avoid large solvent peaks in the ¹H NMR spectrum.[1]
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Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
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Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer for better signal dispersion and resolution.
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¹H NMR Acquisition:
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Acquire the spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
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Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
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-
¹³C NMR Acquisition:
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Acquire a proton-decoupled ¹³C spectrum. This will require a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
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Set the spectral width to an appropriate range (e.g., 0-160 ppm).
-
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Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
Causality in Protocol: The choice of a high-field instrument and an appropriate deuterated solvent are critical for resolving complex multiplets and observing exchangeable protons, ensuring the trustworthiness of the structural assignment.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~3200 - 3000 | Strong, Broad | N⁺-H Stretch | The stretching vibration of the N-H bonds in the piperidinium cation. This broad and strong absorption is characteristic of ammonium salts.[3] |
| ~3100 - 3000 | Medium | Aromatic C-H Stretch | Stretching vibrations of the C-H bonds on the phenyl ring. |
| ~2980 - 2850 | Medium-Strong | Aliphatic C-H Stretch | Stretching vibrations of the C-H bonds in the piperidine ring and the ethoxy group. |
| ~1600, ~1480 | Medium-Weak | C=C Aromatic Ring Stretch | Skeletal vibrations of the phenyl ring. |
| ~1100 | Strong | C-O Stretch | The C-O stretching vibration of the ethoxy group is typically a strong band. |
Experimental Protocol for IR Data Acquisition
Objective: To identify the key functional groups of the molecule.
Methodology:
-
Sample Preparation:
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KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture thoroughly to a fine powder and press it into a transparent pellet using a hydraulic press. This method is standard for solid samples.[4]
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This is a quicker method that requires minimal sample preparation.
-
-
Background Spectrum: Record a background spectrum of the empty sample holder (or pure KBr pellet) to subtract atmospheric and instrumental interferences.
-
Sample Spectrum: Record the IR spectrum of the sample over the range of 4000-400 cm⁻¹.
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Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Self-Validating System: The presence of a strong, broad N⁺-H stretch around 3100 cm⁻¹, coupled with aromatic and aliphatic C-H stretches and a strong C-O stretch, provides a self-validating confirmation of the major structural components.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and confirming the structure. For an ionic compound like this, Electrospray Ionization (ESI) is the preferred method.
Predicted Mass Spectrum (ESI+)
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Expected Molecular Ion (Cation): [M]⁺ = C₁₃H₂₀NO⁺
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Calculated m/z: 206.15
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Fragmentation: The molecular ion is expected to be observed. Fragmentation may occur, leading to characteristic daughter ions.
| m/z | Possible Fragment | Rationale |
| 206.15 | [C₁₃H₂₀NO]⁺ | The intact cation (molecular ion). |
| 177.12 | [M - C₂H₅]⁺ | Loss of the ethyl group from the ethoxy moiety. |
| 162.13 | [M - C₂H₄O]⁺ | Loss of ethylene oxide. |
| 77.04 | [C₆H₅]⁺ | Phenyl cation, a common fragment. |
Diagram of a plausible ESI-MS fragmentation pathway.
Caption: Plausible fragmentation pathway in ESI-MS.
Experimental Protocol for MS Data Acquisition
Objective: To confirm the molecular weight of the cation and analyze its fragmentation pattern.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source. High-resolution mass spectrometry (e.g., on a TOF or Orbitrap analyzer) is recommended for accurate mass determination.[5][6]
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Ionization Mode: Operate the instrument in positive ion mode (ESI+) to detect the cation.
-
Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate. Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
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Tandem MS (MS/MS): To confirm the structure, perform a tandem MS experiment. Isolate the parent ion (m/z 206.15) and subject it to collision-induced dissociation (CID) to generate and detect the fragment ions.
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Data Analysis: Compare the observed m/z of the molecular ion with the calculated exact mass. Analyze the fragmentation pattern to further support the proposed structure.
Trustworthiness: High-resolution mass spectrometry provides a highly accurate mass measurement, often to within a few parts per million, which gives a very high degree of confidence in the elemental composition of the ion.
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of 4-Ethoxy-4-phenylpiperidinium chloride. By combining the detailed structural information from NMR, the functional group identification from IR, and the molecular weight confirmation from MS, a researcher can confidently verify the identity, structure, and purity of the synthesized compound. The provided protocols represent standard, field-proven methodologies designed to yield high-quality, reliable data.
References
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Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. MDPI. [Link]
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Synthesis and characterization of some cupric chloride piperidinium complex salts, application on extractive desulfurization. ResearchGate. [Link]
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X-ray Diffraction, Spectroscopy, Optical Properties, NPA, NBO, FMO, and Hirshfeld Surface Analyses of Two Newly Synthesized Piperidinium Ionic Liquids. MDPI. [Link]
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Photophysical properties of ammonium, pyrrolidinium, piperidinium, imidazolium, and pyridinium as a guide to prepare ionic-organic hybrid materials. PMC. [Link]
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Piperidinium and Pyrrolidinium Ionic Liquids as Precursors in the Synthesis of New Platinum Catalysts for Hydrosilylation. MDPI. [Link]
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4-ethoxy-4-phenylpiperidinium chloride — Chemical Substance Information. NextSDS. [Link]
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Supporting information - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]
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Materials and Methods: All chemicals were used without further purification and purchased from commercial sources as follows: 4- - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]
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Discovery of an Iridacycle Catalyst with Improved Reactivity and Enantioselectivity in the Hydrogenation of Dialkyl Ketimines - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]
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Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Oriental Journal of Chemistry. [Link]
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NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. ACS Publications. [Link]
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Determination of 44 Pesticides in Foodstuffs by LC/MS/MS Application. Agilent. [Link]
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Synthetic, Infrared, 1H and 13C NMR Spectral Studies on N-(2/3/4-Substituted Phenyl). Zeitschrift für Naturforschung A. [Link]
